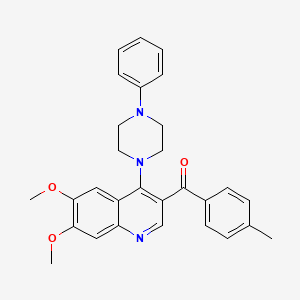

6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline

Description

6,7-Dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline is a quinoline derivative characterized by methoxy groups at positions 6 and 7, a 4-methylbenzoyl group at position 3, and a 4-phenylpiperazine moiety at position 2.

Properties

IUPAC Name |

[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3/c1-20-9-11-21(12-10-20)29(33)24-19-30-25-18-27(35-3)26(34-2)17-23(25)28(24)32-15-13-31(14-16-32)22-7-5-4-6-8-22/h4-12,17-19H,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKUPWBTWIAVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a quinoline backbone with specific substitutions that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 378.47 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound under review has been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.

Antidepressant Effects

The presence of the phenylpiperazine moiety suggests potential antidepressant activity. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs).

- Case Study : A study evaluated the compound's effect on serotonin levels in animal models, showing significant increases in serotonin availability, which correlates with reduced depressive behaviors.

Antimicrobial Activity

Preliminary tests have shown that this compound possesses antimicrobial properties against various bacterial strains.

- In Vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

In Vivo Studies

In vivo studies conducted on rodent models have demonstrated the compound's efficacy in reducing tumor growth and improving survival rates.

- Study Design : Mice were administered varying doses of the compound over a period of four weeks, with results showing a dose-dependent reduction in tumor size.

Structure-Activity Relationship (SAR)

SAR studies have been integral in understanding how modifications to the quinoline structure affect biological activity.

- Findings : Substituting different groups on the quinoline ring significantly alters potency and selectivity towards specific biological targets.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Fluorinated Phenylpiperazine Analog

A closely related compound, 4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride (), replaces the phenyl group in the piperazine ring with a 4-fluorophenyl group. The fluorine atom’s electron-withdrawing nature may enhance metabolic stability and receptor binding affinity compared to the non-fluorinated parent compound. Such modifications are common in drug design to optimize pharmacokinetics .

Nitro-Substituted Derivatives

6,7-Dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline () features nitro groups at positions 4 and on the benzodioxole ring. In contrast, the target compound’s benzoyl and phenylpiperazine groups likely offer a balance between lipophilicity and solubility .

Anilinoquinoline Derivatives

Compounds like 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine () replace the benzoyl and phenylpiperazine groups with anilino substituents. These derivatives exhibit distinct electronic profiles due to the electron-rich aniline moiety, which may alter binding interactions with biological targets such as c-Met kinases .

Piperazine vs. Piperidine Moieties

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline () substitutes the piperazine ring with a piperidine group. Piperidine’s reduced basicity and conformational rigidity compared to piperazine could impact receptor binding kinetics. Piperazine derivatives are often preferred in drug design for their enhanced solubility and flexibility .

Pyridinesulfonamide Analogs

Compounds such as N-[(4-Chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide () share the phenylpiperazine moiety but feature a pyridine-sulfonamide core instead of quinoline. The sulfonamide group introduces hydrogen-bonding capabilities, which may enhance solubility but reduce blood-brain barrier penetration compared to the hydrophobic quinoline scaffold .

Molecular Properties

*Estimated based on structural analogs.

Pharmacological Implications

- Phenylpiperazine Moieties : Common in serotonin/dopamine receptor ligands; fluorination may enhance selectivity .

- Benzoyl Groups : Hydrophobic interactions with kinase ATP-binding pockets, as seen in c-Met inhibitors () .

- Methoxy Groups : Electron-donating effects may stabilize π-π interactions with aromatic residues in target proteins .

Q & A

Q. What are the critical considerations when scaling up the synthesis of this compound from laboratory to pilot-scale while minimizing side reactions?

- Answer:

- Optimize solvent volume and catalyst loading to reduce byproducts (e.g., use 1,4-dioxane instead of DMSO for better scalability) .

- Implement process analytical technology (PAT) for real-time monitoring of reaction progress (e.g., in situ FTIR) .

- Conduct DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stirring rate) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.